molecular formula C11H12N4O B1483145 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098089-18-8

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483145
CAS No.: 2098089-18-8
M. Wt: 216.24 g/mol
InChI Key: HATSZMZFMLRKJE-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Pyrazoline and Pyrazole Derivatives: A study describes the synthesis of new pyrazoline and pyrazole derivatives from α,β-unsaturated ketones. These compounds were then evaluated for their antimicrobial activity, indicating their potential use in developing new antibacterial and antifungal agents (Hassan, 2013).

Green Synthesis Approaches

  • Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles: Research highlights a green chemistry approach by synthesizing pyrano[2,3-c]pyrazoles in a solvent-free environment. Such methodologies not only contribute to the development of new compounds but also promote environmentally friendly synthetic processes (Al-Matar et al., 2010).

Heterocyclic Chemistry

  • Development of Pyrazole-Based Heterocycles: An article reports the efficient synthesis of novel pyrazole-based heterocycles, evaluated for their potential as antitumor agents. This suggests the role of such compounds in medicinal chemistry and drug development (Abdallah et al., 2017).

Catalysis and Chemical Transformations

  • Catalyst-Free Synthesis of Chromene Derivatives: A study showcases a catalyst-free method to synthesize chromene derivatives, illustrating the compound's role in facilitating chemical transformations without the need for metal catalysts, which is crucial for sustainable chemistry practices (Kumaravel & Vasuki, 2009).

Novel Compound Synthesis

  • Synthesis of Pyrazol-1-yl Pyrimidines: Research focused on the condensation of certain pyrimidines with various reagents to produce new pyrazol-1-yl pyrimidines, analyzed for their biological activity. This highlights the continuous search for new biologically active compounds in pharmaceutical research (Danagulyan et al., 1997).

Properties

IUPAC Name

2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-15-8-9(3-6-16)11(14-15)10-7-12-4-5-13-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATSZMZFMLRKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 3
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.